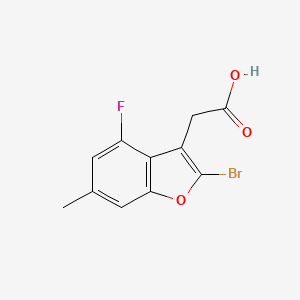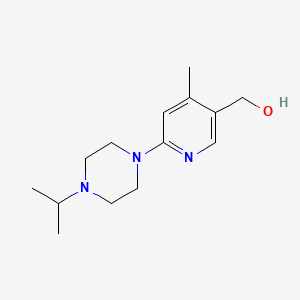
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, and a cyclopropylethyl group at the 1 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.
Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a cyclopropylethyl group.
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a cyclopropylethyl group.
Uniqueness
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both bromine atoms and the cyclopropylethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11Br2NO |
|---|---|
Molekulargewicht |
309.00 g/mol |
IUPAC-Name |
3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
MRWMQSHWVLOJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)N2CC(=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
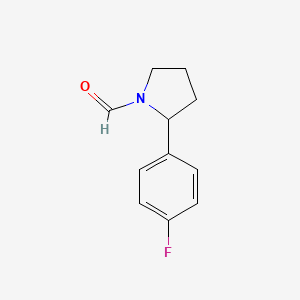
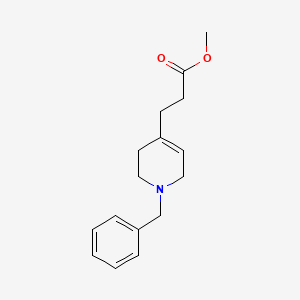

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
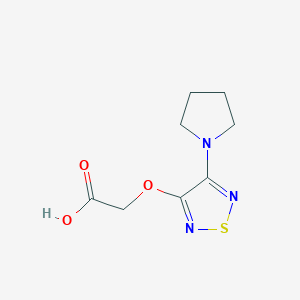
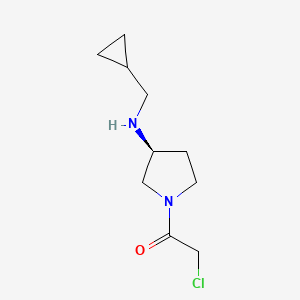
![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
